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molecular formula C10H12O3S B8779259 3-((3-Methoxyphenyl)thio)propanoic acid

3-((3-Methoxyphenyl)thio)propanoic acid

Cat. No. B8779259
M. Wt: 212.27 g/mol
InChI Key: SIQQKUCPVWPAFL-UHFFFAOYSA-N
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Patent
US05565482

Procedure details

3-Methoxythiophenol (5.70 g, 41 mmol) was placed in a flask with acrylic acid (2.36 g, 33 mmol) and stirred at room temperature for 113.8 hours. The reaction mixture was dissolved in ether and extracted with 10% Na2CO3. The aqueous layer was acidified with concentrated HCl, extracted with ether, dried over MgSO4, and concentrated in vacuo to give the 3-(3-methoxyphenylthio)propanoic acid (2.55 g , 37%) as a white solid: mp 39°-42° C.; 1H NMR (CDCl3) 300 MHz 7.21 (m, 1H) 6.91 (m, 2H) 6.77 (d, J=8.3 Hz, 1H) 3.79 (s, 3H) 3.16 (t, J=7.5 Hz, 2H) 2.68 (t, J=7.3 Hz, 2H).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([SH:9])[CH:6]=[CH:7][CH:8]=1.[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12]>CCOCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:9][CH2:12][CH2:11][C:10]([OH:14])=[O:13])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
COC=1C=C(C=CC1)S
Name
Quantity
2.36 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 113.8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 10% Na2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
113.8 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)SCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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